3,4-Difluorofenil isotiocianato

Descripción general

Descripción

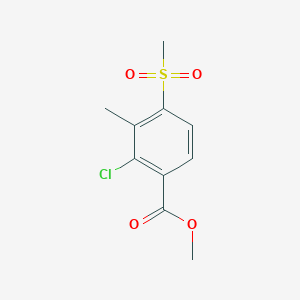

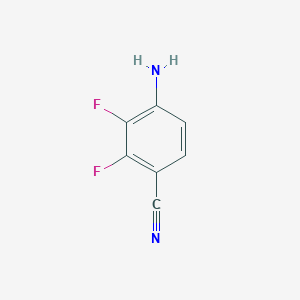

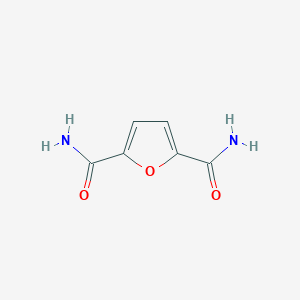

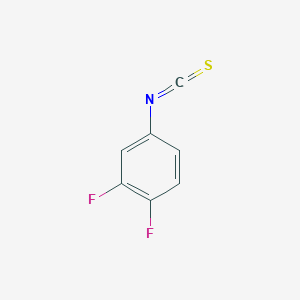

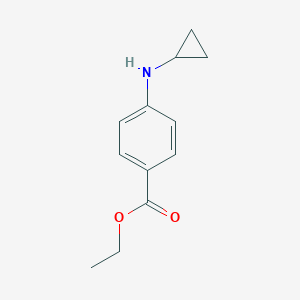

3,4-Difluorophenyl isothiocyanate is a chemical compound that is part of the isothiocyanate group, characterized by the presence of a functional group consisting of a nitrogen atom double-bonded to a carbon atom, which is bonded to a sulfur atom. Isothiocyanates are known for their applications in organic synthesis, including the preparation of amines, and in various chemical reactions due to their reactive nature.

Synthesis Analysis

The synthesis of compounds similar to 3,4-Difluorophenyl isothiocyanate often involves strategies that include functional group interconversions and carbon-halogen bond formation. For example, the synthesis of highly fluorinated compounds involves the strategic addition of fluorine atoms to enhance certain physicochemical properties such as electronic and structural characteristics (Facchetti et al., 2004).

Molecular Structure Analysis

The molecular structure of fluorine-substituted compounds has been studied extensively. For instance, fluorinated oligomers demonstrate unique solid-state structures and interactions due to the presence of fluorocarbon chains, which significantly influence their photophysical properties (Facchetti et al., 2004).

Chemical Reactions and Properties

Isothiocyanates, including fluorophenyl variants, participate in diverse chemical reactions, contributing to the synthesis of polymers, small molecules, and materials with specific properties. For example, reactions involving cyclopropane derivatives and isothiocyanates under certain conditions lead to the formation of compounds with potential applications in materials science (Sun et al., 2013).

Physical Properties Analysis

The physical properties of 3,4-Difluorophenyl isothiocyanate-like compounds are heavily influenced by their molecular structure. Fluorinated compounds often exhibit unique optical and electronic properties due to the electron-withdrawing nature of fluorine atoms. This characteristic is leveraged in the design of materials for electronic applications (Facchetti et al., 2004).

Aplicaciones Científicas De Investigación

Síntesis de plaguicidas

“3,4-Difluorofenil isotiocianato” se utiliza ampliamente en la síntesis de plaguicidas . La estructura y reactividad únicas del compuesto lo convierten en un intermedio valioso en la producción de varios insecticidas.

Síntesis orgánica

En síntesis orgánica, “this compound” sirve como agente sulfurante . Puede introducir un átomo de azufre en moléculas orgánicas, permitiendo la síntesis de una amplia gama de compuestos que contienen azufre.

Reactivo de desprotección

“this compound” también puede actuar como un reactivo de desprotección en la síntesis orgánica . Puede eliminar los grupos protectores de ciertos grupos funcionales, permitiendo que se lleven a cabo más transformaciones químicas.

Catalizador

Este compuesto puede servir como catalizador en ciertas reacciones químicas . Como catalizador, puede acelerar la velocidad de reacción sin consumirse en el proceso.

Bloques de construcción fluorados

“this compound” es parte de la familia de reactivos de fluoración y bloques de construcción fluorados . Estos compuestos se utilizan en la síntesis de moléculas orgánicas fluoradas, que tienen aplicaciones en productos farmacéuticos, agroquímicos y ciencia de materiales debido a las propiedades únicas del flúor.

Safety and Hazards

Mecanismo De Acción

Target of Action

Isothiocyanates, in general, are known to interact with a variety of biological targets, including proteins and enzymes, influencing cellular processes .

Mode of Action

Isothiocyanates are known to form covalent bonds with biological macromolecules, which can lead to changes in their function .

Biochemical Pathways

Isothiocyanates, in general, are involved in various biochemical pathways, including those related to detoxification, inflammation, apoptosis, and cell cycle regulation .

Result of Action

Isothiocyanates, in general, have been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities .

Propiedades

IUPAC Name |

1,2-difluoro-4-isothiocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NS/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZKYXSJICYUOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N=C=S)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374278 | |

| Record name | 3,4-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113028-75-4 | |

| Record name | 3,4-Difluorophenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorophenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluorobenzo[D]thiazole](/img/structure/B53051.png)